molecular formula C12H14N2O B14885176 3-((Ethylamino)methyl)quinolin-2(1H)-one

3-((Ethylamino)methyl)quinolin-2(1H)-one

Cat. No.: B14885176
M. Wt: 202.25 g/mol
InChI Key: FPAPZCJJNIDQMU-UHFFFAOYSA-N
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Description

3-((Ethylamino)methyl)quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Ethylamino)methyl)quinolin-2(1H)-one typically involves the functionalization of quinolin-2(1H)-one at the C3 position. One common method is the alkylation of quinolin-2(1H)-one using ethylamine as the alkylating agent. This reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the quinolin-2(1H)-one and facilitate the nucleophilic attack by ethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance the reaction efficiency can further improve the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-((Ethylamino)methyl)quinolin-2(1H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolin-2(1H)-one derivatives with hydroxyl or carbonyl groups, while reduction reactions may produce dihydroquinoline derivatives .

Scientific Research Applications

3-((Ethylamino)methyl)quinolin-2(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((Ethylamino)methyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. Additionally, the quinoline core can intercalate into DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This functional group allows for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-(ethylaminomethyl)-1H-quinolin-2-one

InChI

InChI=1S/C12H14N2O/c1-2-13-8-10-7-9-5-3-4-6-11(9)14-12(10)15/h3-7,13H,2,8H2,1H3,(H,14,15)

InChI Key

FPAPZCJJNIDQMU-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC2=CC=CC=C2NC1=O

Origin of Product

United States

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